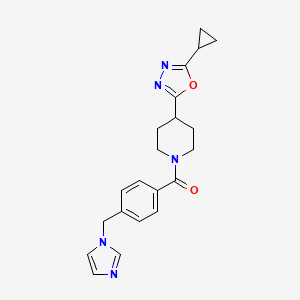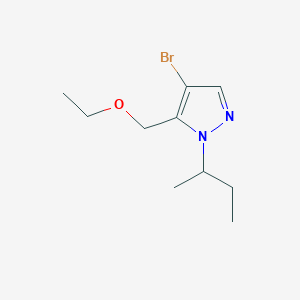![molecular formula C17H20N4O2 B2690829 2-[[1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile CAS No. 2380070-76-6](/img/structure/B2690829.png)
2-[[1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[[1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms . Oxazole derivatives have been used as intermediates in the synthesis of new chemical entities in medicinal chemistry .
Synthesis Analysis
The synthesis of oxazole derivatives has been a topic of interest in medicinal chemistry . The oxazole ring can be synthesized using various methods, and the substitution pattern in oxazole derivatives plays a pivotal role in their biological activities .Molecular Structure Analysis
The oxazole ring in the molecule is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen atom at position 3 separated by a carbon in-between . The molecule also contains a piperidine ring and a pyridine ring, both of which are common structures in medicinal chemistry.Applications De Recherche Scientifique
Synthesis and Spectroscopic Analysis
- The synthesis and structural characterization of pyridine derivatives, including a focus on their optical properties through UV–vis absorption and fluorescence spectroscopy, have been explored. These studies aim at understanding the effects of different substituents on the emission spectra, contributing to the development of novel materials with specific optical characteristics (Cetina, Tranfić, Sviben, & Jukić, 2010).
Chemical Transformations and Novel Syntheses
- Novel synthetic routes have been developed for the creation of complex pyridine derivatives through multi-component reactions, demonstrating the versatility of pyridine as a scaffold for the development of new chemical entities with potential applications in various fields of chemistry and material science (Feng, 2011).
Structural and Electronic Analysis
- Detailed studies on the synthesis, FT-IR, structural, thermochemical, electronic absorption spectral, and nonlinear optical (NLO) analysis of novel compounds provide insights into the relationship between structure and function, facilitating the design of materials with desired electronic and optical properties (Halim & Ibrahim, 2021).
Coordination Chemistry and Metal-Organic Complexes
- Research into metal-promoted reactions of nitriles with amino alcohols leading to the formation of complexes containing oxazoline derivatives highlights the potential of such systems in catalysis and material science. These studies also open pathways to novel preparative methods for oxazolines, contributing to advances in coordination chemistry (Segl′a & Jamnický, 1993).
Antimicrobial and Pharmacological Applications
- Synthesis and pharmacological evaluation of pyridine derivatives for antimicrobial activity suggest the potential for developing new therapeutic agents. The exploration of such compounds' biological activities underlines the intersection of organic synthesis and medicinal chemistry, aiming to address emerging health challenges (Suresh, Lavanya, & Rao, 2016).
Orientations Futures
Oxazole derivatives have drawn the attention of researchers around the globe due to their wide spectrum of biological activities . They are valuable scaffolds for the development of new drugs and therapeutic agents . Therefore, the future research directions may involve the synthesis of various oxazole derivatives and screening them for various biological activities.
Propriétés
IUPAC Name |
2-[[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-13-7-16(23-20-13)11-21-6-2-3-15(10-21)12-22-17-8-14(9-18)4-5-19-17/h4-5,7-8,15H,2-3,6,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYXDVBRYIOYFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CCCC(C2)COC3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2690746.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)amino]acetamide](/img/structure/B2690748.png)
![1-(Benzo[d]oxazol-2-yl)azetidin-3-ol](/img/structure/B2690749.png)





![[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B2690763.png)



